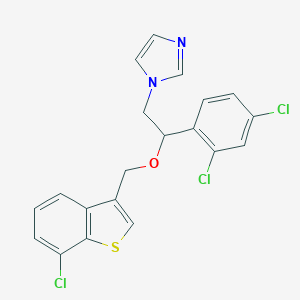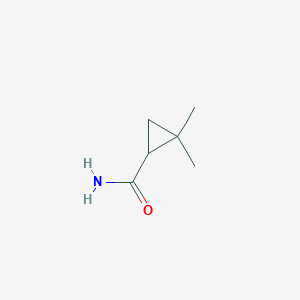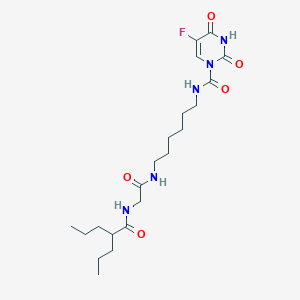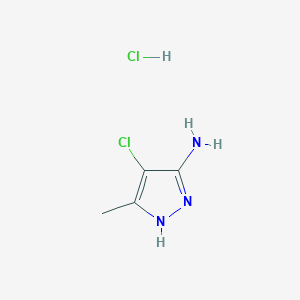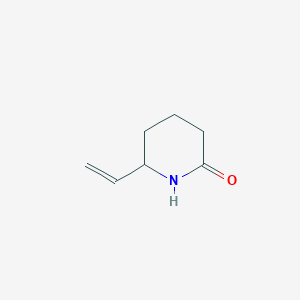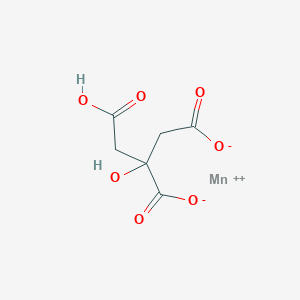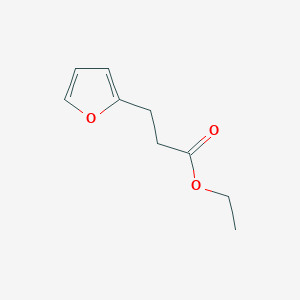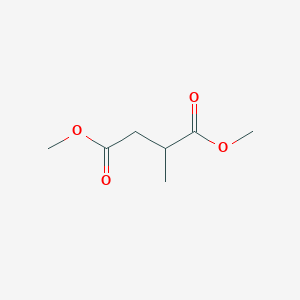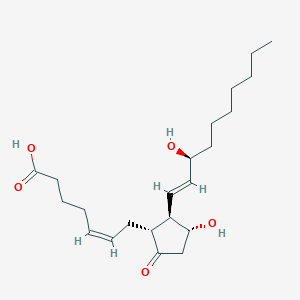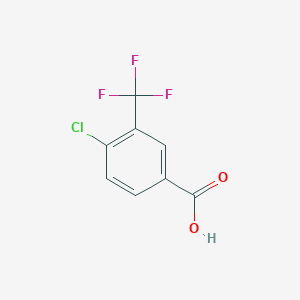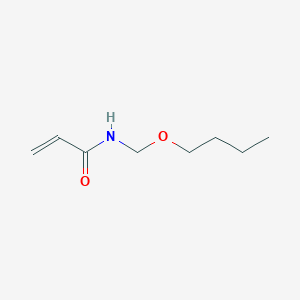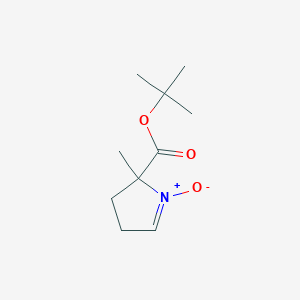
2-Bromo-1-(5-methylfuran-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(5-methylfuran-2-YL)ethanone, also known as 5-Methylfuran-2-ylmethyl 2-bromoacetate, is a molecule used in organic synthesis and various scientific research applications. It is a versatile reagent that has been used in a range of laboratory experiments, including in the synthesis of polycyclic aromatic compounds, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
2-Bromo-1-(5-methylfuran-2-yl)ethanone is used in the synthesis of various biologically active compounds. For instance, it's used in preparing derivatives with potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Some derivatives exhibit significant inhibition of LPS-stimulated NO generation and have cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
Cholinesterase Inhibition
This compound is also important in synthesizing derivatives for investigating their anticholinesterase activities. Derivatives of 2-Bromo-1-(5-methylfuran-2-yl)ethanone have been studied for their inhibitory effect on acetylcholinesterase, which is crucial in researching Alzheimer's disease and other neurodegenerative conditions (Usama Abu Mohsen et al., 2014).
Synthesis of Chalcone Analogues
This compound plays a role in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. These analogues are important in pharmaceutical chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties (Curti et al., 2007).
Eigenschaften
IUPAC Name |
2-bromo-1-(5-methylfuran-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPAIWNJRAWKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455800 |
Source


|
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-methylfuran-2-YL)ethanone | |
CAS RN |
1634-53-3 |
Source


|
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

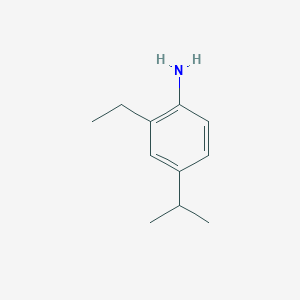
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
